![molecular formula C20H33NO4 B6136886 3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester](/img/structure/B6136886.png)
3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester
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Overview
Description
3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester is a complex organic compound with the molecular formula C20H33NO4. This compound is known for its unique structure, which includes a cyclohexene ring substituted with various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Functional Groups: The butyryl group, hexylamino group, and other substituents are introduced through various organic reactions such as alkylation, acylation, and amination.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-butyryl-4-(hexylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
- 1-Methyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester
- 2,4-Dimethyl-3-cyclohexenecarboxaldehyde
Uniqueness
3-Butyryl-4-hexylamino-6,6-dimethyl-2-oxo-cyclohex-3-enecarboxylic acid methyl ester is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-butanoyl-4-hexylimino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-6-8-9-10-12-21-14-13-20(3,4)17(19(24)25-5)18(23)16(14)15(22)11-7-2/h17,23H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVNUPRUUEFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C1CC(C(C(=C1C(=O)CCC)O)C(=O)OC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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